molecular formula C17H20N2O4S B5401864 2-methoxy-N-methyl-5-{[(2-phenylethyl)amino]sulfonyl}benzamide

2-methoxy-N-methyl-5-{[(2-phenylethyl)amino]sulfonyl}benzamide

Cat. No.: B5401864
M. Wt: 348.4 g/mol
InChI Key: CJGFXPYSRNIZKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-methyl-5-{[(2-phenylethyl)amino]sulfonyl}benzamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of drugs known as phosphodiesterase type 5 (PDE5) inhibitors, which are commonly used to treat erectile dysfunction. However, recent research has shown that BAY 41-2272 has a wider range of applications beyond its use as a PDE5 inhibitor.

Mechanism of Action

2-methoxy-N-methyl-5-{[(2-phenylethyl)amino]sulfonyl}benzamide 41-2272 works by inhibiting the activity of PDE5, an enzyme that breaks down cyclic guanosine monophosphate (cGMP). cGMP is a molecule that plays an important role in regulating blood flow by relaxing the smooth muscle cells in the blood vessels. By inhibiting PDE5, this compound 41-2272 increases the levels of cGMP in the blood vessels, leading to vasodilation and increased blood flow.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have a number of biochemical and physiological effects beyond its role as a PDE5 inhibitor. For example, it has been shown to activate the soluble guanylate cyclase (sGC) enzyme, which leads to the production of cGMP. In addition, this compound 41-2272 has been shown to inhibit the activity of the RhoA/Rho-kinase pathway, which is involved in the regulation of smooth muscle contraction.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methoxy-N-methyl-5-{[(2-phenylethyl)amino]sulfonyl}benzamide 41-2272 in lab experiments is its specificity for PDE5. This allows researchers to study the effects of PDE5 inhibition without the confounding effects of other compounds. However, one limitation of using this compound 41-2272 is its relatively short half-life, which may limit its usefulness in long-term studies.

Future Directions

There are a number of future directions for research on 2-methoxy-N-methyl-5-{[(2-phenylethyl)amino]sulfonyl}benzamide 41-2272. One area of interest is the development of new PDE5 inhibitors that have improved pharmacokinetic properties and fewer side effects. Another area of interest is the use of this compound 41-2272 in combination with other drugs for the treatment of PAH and other conditions. Finally, there is growing interest in the role of this compound 41-2272 in the regulation of smooth muscle contraction and its potential use in the treatment of other conditions such as asthma and urinary incontinence.

Synthesis Methods

The synthesis of 2-methoxy-N-methyl-5-{[(2-phenylethyl)amino]sulfonyl}benzamide 41-2272 involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 2-methoxy-5-nitrobenzamide, which is converted to 2-methoxy-5-aminobenzamide by reduction with sodium dithionite. The resulting compound is then treated with N-methyl-N-(2-phenylethyl)amine and p-toluenesulfonyl chloride to form the final product, this compound 41-2272.

Scientific Research Applications

2-methoxy-N-methyl-5-{[(2-phenylethyl)amino]sulfonyl}benzamide 41-2272 has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of this compound is in the treatment of pulmonary arterial hypertension (PAH). PAH is a rare but serious condition that causes high blood pressure in the arteries that supply blood to the lungs. This compound 41-2272 has been shown to improve the symptoms of PAH by dilating the blood vessels in the lungs and reducing the workload on the heart.

Properties

IUPAC Name

2-methoxy-N-methyl-5-(2-phenylethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-18-17(20)15-12-14(8-9-16(15)23-2)24(21,22)19-11-10-13-6-4-3-5-7-13/h3-9,12,19H,10-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGFXPYSRNIZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.